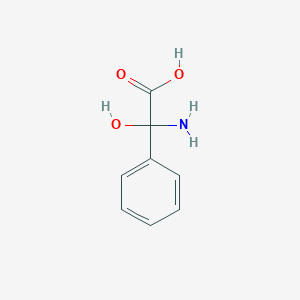
Amino(hydroxy)phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino(hydroxy)phenylacetic acid, commonly known as AHPPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific fields. AHPPA is a derivative of phenylalanine, an essential amino acid that is found in many proteins and is important for the synthesis of neurotransmitters.
Mecanismo De Acción
The mechanism of action of AHPPA is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress in cells. AHPPA has also been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory molecules.
Efectos Bioquímicos Y Fisiológicos
AHPPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that AHPPA can protect cells from oxidative damage and reduce inflammation. Animal studies have also shown that AHPPA can improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AHPPA has several advantages for use in lab experiments. It is a stable and non-toxic compound that can be easily synthesized in large quantities. However, one limitation is that the mechanism of action of AHPPA is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several future directions for research on AHPPA. One area of interest is in the development of new drugs and therapies based on its antioxidant and anti-inflammatory properties. Another area of research is in the study of its effects on cognitive function and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of AHPPA and its potential applications in various scientific fields.
Métodos De Síntesis
AHPPA can be synthesized through a multistep process that involves the reaction of phenylalanine with various reagents. One common method involves the use of nitrous acid, which converts the amino group of phenylalanine into a hydroxyl group. The resulting compound is then reacted with acetic anhydride to form AHPPA.
Aplicaciones Científicas De Investigación
AHPPA has been extensively studied for its potential applications in various scientific fields. One area of research is in the development of new drugs and therapies. AHPPA has been shown to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Propiedades
Número CAS |
188891-48-7 |
|---|---|
Nombre del producto |
Amino(hydroxy)phenylacetic acid |
Fórmula molecular |
C8H9NO3 |
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
2-amino-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C8H9NO3/c9-8(12,7(10)11)6-4-2-1-3-5-6/h1-5,12H,9H2,(H,10,11) |
Clave InChI |
GEZVQLBTOKKPBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)(N)O |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)O)(N)O |
Sinónimos |
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



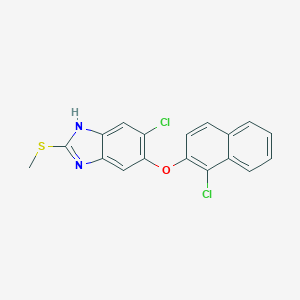
![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)
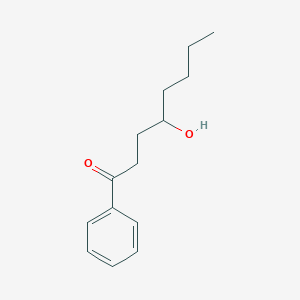
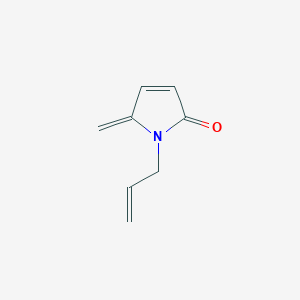
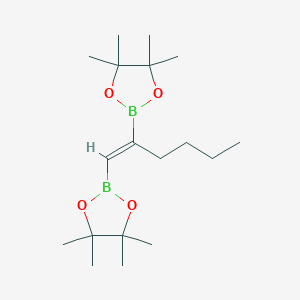
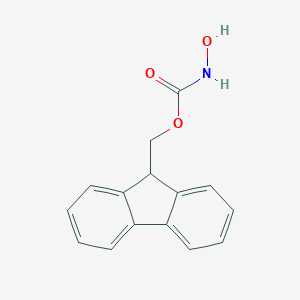


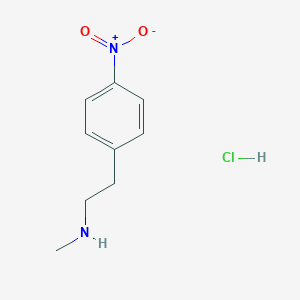
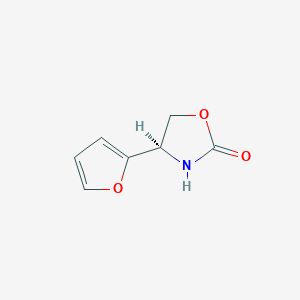
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B70790.png)
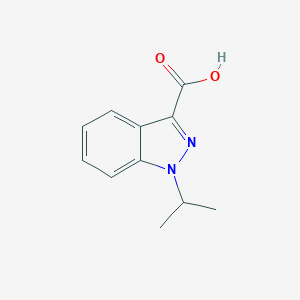
![(2S)-N-[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide](/img/structure/B70793.png)
![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)